An In-depth Technical Guide to the Synthesis and Analysis of N-Methyl Pemetrexed
An In-depth Technical Guide to the Synthesis and Analysis of N-Methyl Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methyl pemetrexed, a known process-related impurity in the synthesis of the anticancer drug pemetrexed. The document details the synthetic context in which N-Methyl pemetrexed is formed, methods for its isolation and characterization, and the broader mechanistic context of the parent compound, pemetrexed.
Introduction to Pemetrexed and the N-Methyl Impurity
Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its mechanism of action involves the inhibition of several key enzymes in folate metabolism, thereby disrupting the synthesis of purine and pyrimidine nucleotides necessary for DNA and RNA synthesis.[3]
During the synthesis of pemetrexed disodium, several process-related impurities can form. One such impurity, consistently observed at low levels (approximately 0.02%), has been identified as the N-methyl derivative of pemetrexed. Understanding the formation, identification, and control of such impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the synthesis of pemetrexed and the concurrent formation of N-Methyl pemetrexed.
Synthesis of Pemetrexed and Formation of N-Methyl Pemetrexed
The synthesis of pemetrexed is a multi-step process. A common convergent synthesis approach involves the coupling of two key intermediates, followed by saponification.
General Pemetrexed Synthesis Workflow
A documented method for pemetrexed synthesis involves the following key steps:
-
Activation and Coupling: A p-toluenesulfonic acid salt intermediate is prepared. The carboxylic acid is activated using an agent like 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM). This activated ester is then reacted with diethyl L-glutamate.
-
Saponification: The resulting peptide coupling product is then saponified, typically using a base such as sodium hydroxide, to produce the diacid form of pemetrexed.
-
Salt Formation: The diacid is then converted to the disodium salt, often under anhydrous conditions with a reagent like sodium methoxide.
The workflow for identifying the source of the N-Methyl impurity within this synthesis is outlined below.
Formation Mechanism of N-Methyl Pemetrexed
Research into the origin of the N-Methyl impurity has pointed to the peptide coupling step. It is suggested that the decomposition of an excess of the CDMT·NMM complex generates a methylating agent. This agent is then capable of methylating the N1-nitrogen of the dezazaguanine moiety of the pemetrexed precursor, resulting in the formation of the N-Methyl impurity. The source was specifically identified as the methyl groups on the coupling agent 2,6-Dimethoxy-1,3,5-triazine (CDMT).
Experimental Protocols
Isolation of N-Methyl Pemetrexed
A detailed protocol for the isolation of N-Methyl Pemetrexed from a production batch of Pemetrexed Disodium Heptahydrate has been published.
-
Method: Preparative reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Column: Kromasil C18 (50 mm × 250 mm, 10 μm).
-
Mobile Phase: A gradient of acetonitrile (12% to 25% over 25 minutes) with an ammonium formate buffer (pH 3.5).
-
Sample Preparation: A 100 mg/mL solution of Pemetrexed Disodium Heptahydrate in water is used, requiring repeated injections.
-
Post-Processing: The combined fractions containing the impurity are collected, concentrated by rotary evaporation, and then lyophilized to yield the isolated N-Methyl Pemetrexed.
Synthesis of N-Methyl Pemetrexed Standard
For quality control and analytical method validation, a reference standard of N-Methyl Pemetrexed is necessary. A facile synthetic protocol has been described for this purpose. While the full step-by-step procedure is proprietary, the general approach involves the targeted methylation of a suitable pemetrexed intermediate, followed by purification and characterization.
Quantitative Data Summary
The following table summarizes the key quantitative aspects related to the N-Methyl pemetrexed impurity.
| Parameter | Value / Condition | Source |
| Typical Impurity Level | ~0.02% | |
| ICH Identification Threshold | > 0.10% (for dose < 2 g/day ) | |
| ICH Qualification Threshold | > 0.05% (for dose > 2 g/day ) | |
| Isolation Method | Preparative RP-HPLC | |
| HPLC Column | Kromasil C18 (50 mm × 250 mm, 10 μm) | |
| Mobile Phase Gradient | 12% to 25% Acetonitrile | |
| Buffer | Ammonium Formate (pH 3.5) |
Mechanism of Action and Signaling Pathways of Pemetrexed
To fully appreciate the context of pemetrexed and its impurities, it is essential to understand its mechanism of action. Pemetrexed is a multi-targeted antifolate that primarily inhibits three enzymes crucial for nucleotide synthesis.
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT)
Inhibition of these enzymes depletes the cellular pools of thymidine and purine nucleotides, which are essential for DNA and RNA synthesis, leading to S-phase arrest and apoptosis in cancer cells.
Beyond its primary targets, pemetrexed treatment induces complex cellular responses involving several signaling pathways. These downstream effects contribute to its overall antitumor activity.
-
Apoptosis Pathways: Pemetrexed has been shown to induce both intrinsic and extrinsic apoptosis through the activation of ATM/p53-dependent and -independent signaling. This involves the upregulation of pro-apoptotic proteins like Bax, PUMA, Fas, DR4, and DR5, and the activation of caspases.
-
Akt/mTOR Pathway: Studies have indicated that pemetrexed can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.
-
Immune Modulation: Pemetrexed can also modulate the tumor microenvironment. It has been shown to increase the expression of PD-L1 on some cancer cells, an effect dependent on the ERK and NF-κB pathways. This provides a rationale for combination therapies with immune checkpoint inhibitors.
References
- 1. Pemetrexed induces both intrinsic and extrinsic apoptosis through ataxia telangiectasia mutated/p53-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of a promising new agent--pemetrexed disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
